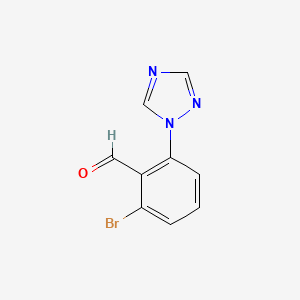
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is an organic compound that features a bromine atom and a triazole ring attached to a benzaldehyde moiety
Vorbereitungsmethoden
The synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 1H-1,2,4-triazole.
Reaction Conditions: The triazole ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-bromobenzaldehyde with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde undergoes various chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions include 2-bromo-6-(1H-1,2,4-triazol-1-yl)benzoic acid, 2-bromo-6-(1H-1,2,4-triazol-1-yl)benzyl alcohol, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C9H6BrN3O |
|---|---|
Molekulargewicht |
252.07 g/mol |
IUPAC-Name |
2-bromo-6-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-8-2-1-3-9(7(8)4-14)13-6-11-5-12-13/h1-6H |
InChI-Schlüssel |
QWLWYAZMHJCGHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C=O)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15275100.png)
![1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15275107.png)




![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15275138.png)
![2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275144.png)

![(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15275155.png)


![2-[4-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B15275191.png)
![2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B15275198.png)
